

An In-depth Technical Guide on the Thermochemical Data of Stannic Iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for stannic iodide (SnI₄). The information is curated for professionals in research, science, and drug development who require precise and reliable data for modeling, synthesis, and analysis. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes.

Physicochemical and Thermochemical Properties

Stannic iodide, also known as **tin(IV) iodide**, is an inorganic compound with the formula SnI₄. It presents as a bright orange-red crystalline solid.[1] It is a molecular compound, exhibiting covalent bonding, which results in a relatively low melting point and solubility in nonpolar organic solvents such as benzene, chloroform, and carbon disulfide.[2][3] However, it decomposes in the presence of water.[2]

Table 1: Physical and Thermochemical Data for Stannic Iodide



Property	Value	Source(s)
Molecular Formula	SnI ₄	[2]
Molar Mass	626.33 g/mol	[1]
Melting Point	143-144.5 °C	[1][3]
Boiling Point	340-364 °C	[1][2]
Density	4.46-4.47 g/cm³ at 25 °C	[1]
Standard Enthalpy of Formation (ΔH_{β}°)	-143.9 kJ/mol	
Heat of Fusion	~4250 cal/mol (~17.78 kJ/mol)	_
Vapor Pressure	High at 180 °C	[2]
Refractive Index	2.106	[2]
Appearance	Orange-red cubic crystals	[2]
Solubility	Soluble in benzene, chloroform, carbon disulfide, ether, alcohol. Decomposes in water.	[2]

Experimental Protocols

Detailed methodologies for the determination of thermochemical data are crucial for the replication and verification of results. Below are protocols for the synthesis of stannic iodide and general methods for the determination of its key physical properties.

2.1. Synthesis of Stannic Iodide

The primary method for synthesizing stannic iodide is the direct reaction of metallic tin with iodine.[4] A common procedure involves the use of a non-polar solvent to facilitate the reaction and subsequent purification.

Experimental Procedure:

Foundational & Exploratory





- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine powdered tin metal and crystalline iodine in a stoichiometric ratio (Sn + 2l₂ → Snl₄). An excess of tin can be used to ensure all iodine reacts.[5]
- Solvent Addition: Add a suitable non-polar solvent, such as dichloromethane or carbon disulfide, to the flask.[5] The solvent aids in the dissolution of iodine and the product, stannic iodide.
- Reaction Under Reflux: Gently heat the mixture to reflux. The progress of the reaction can be
 monitored by the disappearance of the characteristic violet color of iodine vapor.[1] The
 solution will turn orange-red upon completion.
- Filtration: Once the reaction is complete, hot filter the solution to remove any unreacted tin. This step should be performed quickly to prevent premature crystallization of the product in the filter funnel.[6]
- Crystallization: Allow the filtrate to cool to room temperature, and then further cool in an ice bath to maximize the crystallization of stannic iodide.
- Isolation and Drying: Collect the orange-red crystals by suction filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities. Dry the purified stannic iodide, preferably under vacuum, to remove any residual solvent.[7]

2.2. Determination of Melting Point

The melting point of stannic iodide can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Experimental Procedure (Thiele Tube Method):

- Sample Preparation: A small amount of finely powdered, dry stannic iodide is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.



- Heating: The side arm of the Thiele tube is gently heated. This design promotes the circulation of the oil, ensuring uniform heating.
- Observation: The temperature at which the solid begins to melt and the temperature at which
 the last crystal disappears are recorded as the melting point range. For a pure substance,
 this range should be narrow.

2.3. Determination of Boiling Point

The boiling point can be determined by distillation or the reflux method.

Experimental Procedure (Distillation Method):

- Apparatus Setup: A distillation apparatus is assembled with the stannic iodide in the distilling flask, along with boiling chips. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
- Heating: The flask is heated to bring the stannic iodide to a boil.
- Observation: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2.4. Determination of Density

The density of solid stannic iodide can be determined using a pycnometer.

Experimental Procedure:

- Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.
- Mass of Pycnometer with Sample: A known mass of stannic iodide is added to the pycnometer, and it is weighed again.
- Mass with Non-reacting Liquid: A liquid of known density in which stannic iodide is insoluble (e.g., a saturated hydrocarbon) is added to the pycnometer, filling it completely. The pycnometer is then reweighed.



- Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same nonreacting liquid and weighed.
- Calculation: The volume of the stannic iodide can be determined from the mass and density
 of the displaced liquid. The density of the stannic iodide is then calculated by dividing its
 mass by its determined volume.

2.5. Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for measuring the vapor pressure of solids with low volatility.

Experimental Procedure:

- Sample Placement: A small amount of stannic iodide is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
- High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.
- Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The
 rate of mass loss is measured over time using a sensitive microbalance.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the temperature, the molar mass of the sample, and the area of the orifice using the Knudsen equation.

Visualizations

3.1. Synthesis of Stannic Iodide Workflow



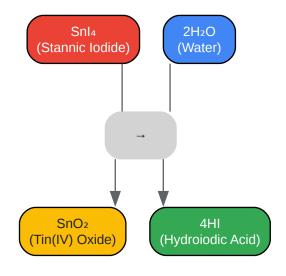


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Caption: Workflow for the synthesis of stannic iodide.

3.2. Hydrolysis of Stannic Iodide

Stannic iodide readily hydrolyzes in the presence of water to form tin(IV) oxide (stannic oxide) and hydroiodic acid.[5]



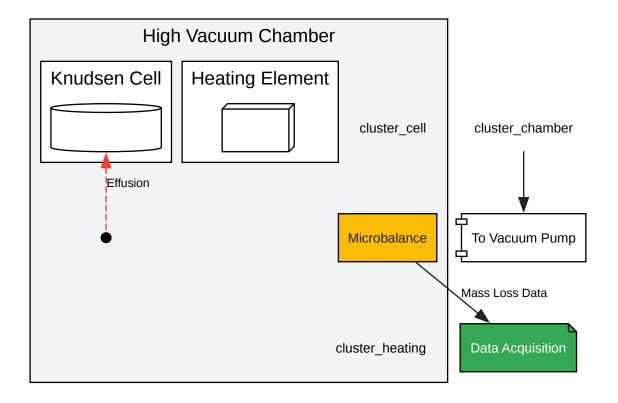
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Caption: Hydrolysis reaction of stannic iodide.

3.3. Experimental Setup for Vapor Pressure Measurement

A simplified schematic of a Knudsen effusion setup for vapor pressure determination.





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Caption: Knudsen effusion setup for vapor pressure measurement.

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